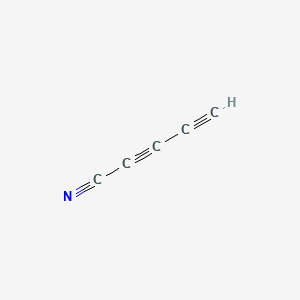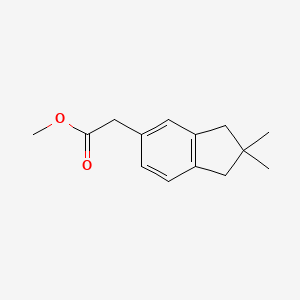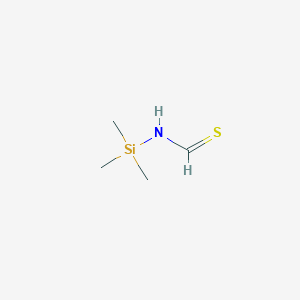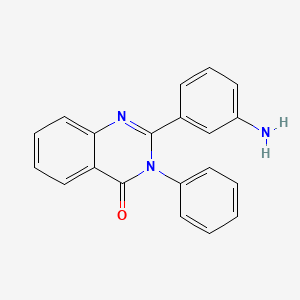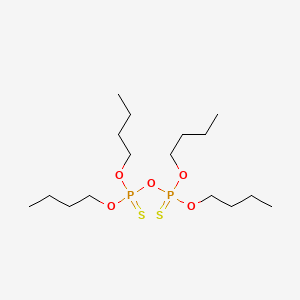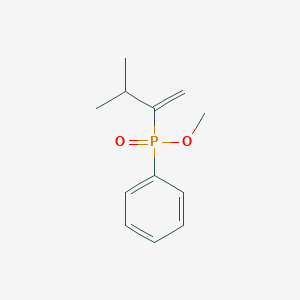
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring and a methyl (3-methylbut-1-en-2-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl (3-methylbut-1-en-2-yl) alcohol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphinic acid and the alcohol.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Phenylphosphinic acid: Lacks the methyl (3-methylbut-1-en-2-yl) group.
Methylphenylphosphinate: Contains a methyl group instead of the methyl (3-methylbut-1-en-2-yl) group.
3-Methylbut-1-en-2-ylphosphinic acid: Lacks the phenyl group.
Uniqueness: Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is unique due to the presence of both the phenyl and methyl (3-methylbut-1-en-2-yl) groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60899-41-4 |
|---|---|
Fórmula molecular |
C12H17O2P |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
[methoxy(3-methylbut-1-en-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C12H17O2P/c1-10(2)11(3)15(13,14-4)12-8-6-5-7-9-12/h5-10H,3H2,1-2,4H3 |
Clave InChI |
ITUPVVDHCRRSQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)P(=O)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


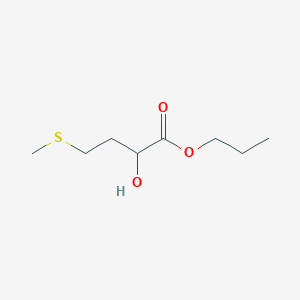
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
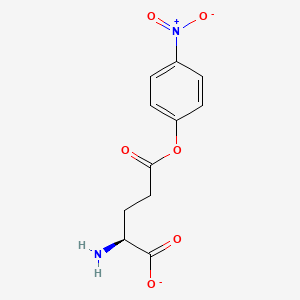
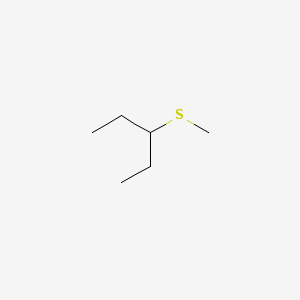
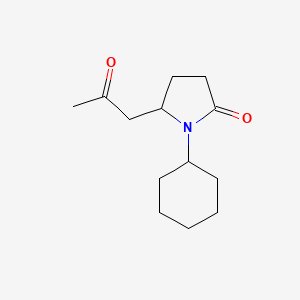
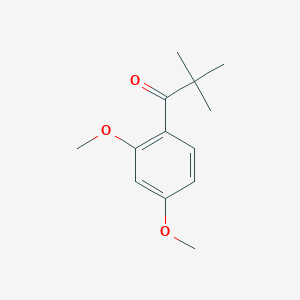
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
